7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione
Overview
Description
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pentacyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and complex chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by functionalization to introduce the hydroxyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups makes it susceptible to oxidation, while the pentacyclic structure can undergo reduction under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound with fewer hydroxyl groups .
Scientific Research Applications
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound’s unique structure also makes it a valuable tool in structural biology and drug design .
Mechanism of Action
The mechanism of action of 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. Additionally, its pentacyclic structure allows it to interact with cellular membranes and receptors, modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pentacyclic and polyhydroxylated organic molecules, such as flavonoids and glycosides. These compounds share structural similarities with 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione, including the presence of multiple hydroxyl groups and complex ring systems .
Uniqueness: What sets this compound apart from similar compounds is its unique pentacyclic structure, which provides distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler compounds, making it a valuable molecule for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O8/c25-5-9-11(26)12(27)16(32-9)23-6-20-10-14(23)21-17-22-18(30)8-4-2-1-3-7(8)13(28)19(18,31)24(17)15(10)29/h1-4,6,9,11-12,16,25-27,30-31H,5H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABJKOMPCRHFON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(NC4=NC5=C(C(=O)N43)N=CN5C6C(C(C(O6)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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